5-Formylsalicylic Acid: A Technical Guide for Researchers
5-Formylsalicylic Acid: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties, Structure, and Applications of 5-Formylsalicylic Acid for Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Formylsalicylic acid (5-FSA), systematically known as 5-formyl-2-hydroxybenzoic acid, is a multifunctional aromatic organic compound. As a derivative of salicylic (B10762653) acid, it incorporates a formyl (aldehyde) group at the C5 position, bestowing it with unique reactivity and making it a valuable intermediate in synthetic chemistry.[1] Its molecular architecture, featuring hydroxyl, carboxylic acid, and aldehyde functional groups, allows for a diverse range of chemical transformations, including Schiff base formation, esterification, and oxidation/reduction reactions.[2]
This versatility has established 5-FSA as a key building block in the pharmaceutical industry. Notably, it is a critical intermediate in the synthesis of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[2] Furthermore, its derivatives have been explored for applications such as potent HIV-1 integrase inhibitors.[3] This guide provides a comprehensive overview of its chemical and physical properties, structural details, spectroscopic data, and relevant experimental protocols.
Chemical and Physical Properties
5-Formylsalicylic acid is typically a white to light yellow or brownish crystalline powder.[4] It is soluble in polar organic solvents like alcohols and DMSO, though specific quantitative data is sparse.[3][5] The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[6]
Quantitative Data Summary
The key physicochemical properties of 5-Formylsalicylic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| IUPAC Name | 5-formyl-2-hydroxybenzoic acid | [1] |
| Synonyms | 2-Hydroxy-5-formylbenzoic acid, 3-Carboxy-4-hydroxybenzaldehyde | [1][7] |
| CAS Number | 616-76-2 | [1] |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | White to brownish-yellow powder/crystal | [6] |
| Melting Point | ~250 °C (with decomposition) | |
| Boiling Point | 361.2 °C at 760 mmHg (Predicted) | [4] |
| Density | ~1.48 - 1.5 g/cm³ (Predicted) | [4] |
| pKa₁ (Carboxylic Acid) | 2.67 (Predicted) | [4] |
| pKa₂ (Phenolic Hydroxyl) | Spectrophotometrically determined, but specific value not indexed | |
| Flash Point | 186.5 °C (Predicted) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| InChI | InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12) | [1] |
| SMILES | C1=CC(=C(C=C1C=O)C(=O)O)O | [1] |
Molecular and Crystal Structure
5-Formylsalicylic acid consists of a benzene (B151609) ring co-substituted by a hydroxyl group at position 2, a carboxylic acid group at position 1, and a formyl group at position 5. This arrangement of electron-withdrawing (formyl, carboxyl) and electron-donating (hydroxyl) groups dictates its chemical reactivity and intermolecular interactions.
The crystal structure of 5-Formylsalicylic acid has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 810018.[1] The study was published by Lu YB, et al., in Acta Crystallographica Section C in 2010. The structure reveals that the molecule possesses three effective hydrogen-bond donors/acceptors that are coplanar with the benzene ring. In the solid state, intermolecular O—H⋯O hydrogen bonds, along with weaker C—H⋯O interactions, link the molecules to form planar sheets.
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 5-Formylsalicylic acid. Below are the key spectral data.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Data is typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Citation(s) |
|---|---|---|---|---|
| 11.7 (approx.) | br s | - | -OH, -COOH | [8] |
| 9.91 | s | - | H (aldehyde) | [8] |
| 8.37 | d | 2.1 | H-6 | [8] |
| 8.02 | dd | 8.6, 2.1 | H-4 | [8] |
| 7.15 | d | 8.6 | H-3 |[8] |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Citation(s) |
|---|---|---|
| 191.8 | C (aldehyde, C=O) | [8] |
| 171.5 | C (carboxylic acid, C=O) | [8] |
| 162.7 | C-2 (C-OH) | [8] |
| 136.9 | C-4 | [8] |
| 131.5 | C-6 | [8] |
| 129.8 | C-5 (C-CHO) | [8] |
| 118.8 | C-3 | [8] |
| 115.1 | C-1 (C-COOH) |[8] |
Infrared (IR) Spectroscopy
The IR spectrum, typically obtained using a KBr pellet, shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium, Broad | O-H stretch (Phenol) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1660 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1220 | Strong | C-O stretch (Phenol/Carboxylic) |
| ~850 | Medium | C-H bend (Aromatic oop) |
UV-Vis Spectroscopy
The electronic absorption spectrum of 5-FSA has been studied in various solvents. The spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups. The exact λ_max values are solvent-dependent due to solute-solvent interactions.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 5-Formylsalicylic acid are crucial for researchers.
Synthesis via Duff Reaction
The formylation of salicylic acid to produce a mixture of 3-formyl and 5-formyl isomers is commonly achieved via the Duff reaction. The 5-formyl isomer can be separated based on its lower solubility in hot water.
Materials:
-
Salicylic acid
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid (1.0 eq) and hexamethylenetetramine (2.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent and catalyst (approx. 5-10 mL per gram of salicylic acid).
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 8-10 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Hydrolysis: After the reflux period, cool the mixture to room temperature. Slowly and carefully add a 1:1 solution of concentrated HCl and water to the stirred mixture to hydrolyze the intermediate imine. An exothermic reaction will occur. Continue stirring for 1-2 hours.
-
Product Isolation: A precipitate containing a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Transfer the crude solid to a beaker with deionized water and heat to boiling. 5-Formylsalicylic acid is significantly less soluble in hot water than the 3-formyl isomer. Filter the hot suspension to isolate the purified 5-formylsalicylic acid as a solid. The filtrate can be cooled to crystallize the 3-formyl isomer.
-
Drying: Dry the purified 5-formylsalicylic acid product in a vacuum oven.
Workflow for Synthesis and Purification of 5-Formylsalicylic Acid
Caption: Experimental workflow for the synthesis and purification of 5-FSA.
HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 5-Formylsalicylic acid and related compounds.
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 70% B
-
15-18 min: Hold at 70% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a diluent such as a 50:50 mixture of acetonitrile and water.
Application in Drug Development: Eluxadoline
A primary application of 5-FSA is as a precursor for the synthesis of Eluxadoline, an oral medication for IBS-D.[2] Eluxadoline functions as a locally-acting, mixed opioid receptor modulator in the gastrointestinal tract. Its mechanism involves simultaneous agonism at mu (µ) and kappa (κ) opioid receptors, and antagonism at the delta (δ) opioid receptor.[9]
-
µ-Opioid Receptor (MOR) Agonism: Activation of MOR in the enteric nervous system reduces intestinal motility and visceral pain, addressing diarrhea and abdominal discomfort.[1]
-
κ-Opioid Receptor (KOR) Agonism: Activation of KOR is also believed to contribute to visceral analgesia.
-
δ-Opioid Receptor (DOR) Antagonism: The antagonism at DOR mitigates some of the negative side effects of MOR activation, such as severe constipation and rebound hypermotility, and may enhance the analgesic effect.
This multi-receptor activity provides a targeted therapeutic effect on gut function and sensation with reduced central nervous system side effects due to its limited systemic absorption.[1]
Signaling Pathway for Eluxadoline in the Enteric Nervous System
Caption: Mechanism of action of Eluxadoline on enteric opioid receptors.
References
- 1. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. instanano.com [instanano.com]
- 3. 5-Formylsalicylic acid | 616-76-2 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 616-76-2: 5-Formylsalicylic acid | CymitQuimica [cymitquimica.com]
- 6. 5-Formylsalicylic Acid | 616-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 5-Formylsalicylic acid(616-76-2) 13C NMR spectrum [chemicalbook.com]
- 8. 5-Formylsalicylic acid(616-76-2) IR Spectrum [chemicalbook.com]
- 9. FTIR [terpconnect.umd.edu]
